tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

Synthetic chemistry Quality control Building block procurement

tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate (CAS 1402148-97-3) is a fluorinated indole building block bearing an N-Boc protecting group and a chiral 2,2,2-trifluoro-1-hydroxyethyl substituent at the C-2 position of the indole ring. With a molecular formula of C15H16F3NO3 and a molecular weight of 315.29 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting intraocular pressure-lowering agents and other indole-based therapeutics.

Molecular Formula C15H16F3NO3
Molecular Weight 315.29 g/mol
CAS No. 1402148-97-3
Cat. No. B1403041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate
CAS1402148-97-3
Molecular FormulaC15H16F3NO3
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O
InChIInChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8,12,20H,1-3H3
InChIKeyYGBOPYYFRRIEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate (CAS 1402148-97-3): Procurement-Relevant Structural and Physicochemical Profile


tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate (CAS 1402148-97-3) is a fluorinated indole building block bearing an N-Boc protecting group and a chiral 2,2,2-trifluoro-1-hydroxyethyl substituent at the C-2 position of the indole ring . With a molecular formula of C15H16F3NO3 and a molecular weight of 315.29 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting intraocular pressure-lowering agents and other indole-based therapeutics [1]. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the secondary alcohol provides a versatile handle for further functionalization (e.g., esterification, oxidation, or conversion to leaving groups) [2]. Commercial availability at ≥98% purity (NLT 98%) from ISO-certified suppliers supports its use in pharmaceutical R&D and quality control workflows .

Why Generic Substitution Fails for tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate: The Multi-Parameter Differentiation Problem


Indiscriminate substitution of this compound with in-class analogs such as the corresponding trifluoroacetyl (ketone) derivative (CAS 1402148-99-5), the deoxy analog (2-(2,2,2-trifluoroethyl)-1H-indole), or the unprotected indole (1H-indole-2-substituted) introduces substantial changes in reactivity, protection strategy compatibility, and chiral information that cascade into divergent synthetic outcomes [1]. The N-Boc group is essential for orthogonal protection during multi-step syntheses, and its premature removal or absence would expose the indole NH to unwanted side reactions [2]. The secondary alcohol at the α-position of the trifluoromethyl group provides a chiral center that is absent in both the ketone and deoxy analogs, precluding enantioselective derivatization when these are used as replacements [3]. Furthermore, differences in storage stability profiles—the ketone analog requires refrigerated storage (2–8 °C) while the alcohol is shelf-stable under ambient conditions—affect supply chain logistics and long-term procurement planning. These multi-parameter differences underscore why direct generic substitution without systematic comparative evaluation introduces unacceptable risk in both research reproducibility and scaled production.

Quantitative Differentiation Evidence for tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate Against Closest Analogs


Purity Advantage: Target Compound (NLT 98%) vs. Trifluoroacetyl Analog (95%)

The target compound is supplied at NLT 98% purity by ISO-certified manufacturers, compared to 95% purity for the closest direct analog, tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate (CAS 1402148-99-5), as listed by independent vendors . A 3-percentage-point difference in purity translates to at least 60% less total impurity burden (from 5% down to ≤2%), which is critical in multi-step syntheses where cumulative impurity carryover degrades yields and complicates purification [1].

Synthetic chemistry Quality control Building block procurement

Storage Stability Differentiation: Ambient vs. Refrigerated Storage Requirements

The target compound is shelf-stable under ambient conditions, whereas its trifluoroacetyl analog (CAS 1402148-99-5) requires refrigerated storage at 2–8 °C according to vendor specifications . The alcohol functional group in the target compound is intrinsically less prone to hydration and nucleophilic degradation than the electrophilic ketone of the trifluoroacetyl analog, contributing to superior ambient stability [1]. This eliminates the need for cold-chain logistics during procurement and long-term storage, reducing operational complexity and cost.

Supply chain logistics Stability Procurement

Functional Group Versatility: Alcohol Handle for Divergent Derivatization vs. Ketone Dead-End

The secondary alcohol in the target compound can be directly converted to esters (e.g., pivaloyloxy, as specified in patent US 6,310,086 for intraocular pressure-lowering activity), ethers, sulfonates (for nucleophilic displacement), or oxidized to the ketone, providing at least four distinct derivatization pathways [1]. In contrast, the trifluoroacetyl analog (CAS 1402148-99-5) is a ketone that requires reduction to access the alcohol oxidation state, adding one synthetic step and associated yield loss. The alcohol also serves as a chiral handle for enantioselective synthesis, a capability absent in the ketone analog [2].

Synthetic chemistry Late-stage functionalization Medicinal chemistry

Aromatic Indole Core vs. Saturated Heterocycle Analogs: Impact on Molecular Properties and Drug-Likeness

The aromatic indole core of the target compound (MW 315.29) provides distinct advantages over saturated analogs such as (S)-tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate (MW 269.26) and the piperidine analog (MW 269.28 for the corresponding piperidine) [1]. The indole ring contributes to π-stacking interactions with aromatic protein residues, a critical feature for target engagement in kinase and GPCR inhibitor programs [2]. The higher molecular weight and increased sp² character result in lower aqueous solubility compared to saturated analogs, but this is offset by enhanced membrane permeability and target binding affinity in the context of flat, lipophilic binding pockets. The indole scaffold is also a privileged structure in FDA-approved drugs, with over 30 marketed indole-containing therapeutics [3].

Medicinal chemistry Drug design Physicochemical properties

Orthogonal Protection Strategy: N-Boc Indole vs. Unprotected Indole in Multi-Step Synthesis

The N-Boc protection in the target compound enables orthogonal synthetic strategies that are incompatible with unprotected indoles such as 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole. The Boc group prevents N–H deprotonation and subsequent N-alkylation or N-acylation side reactions during transformations at the C-2 hydroxyethyl side chain [1]. Acid-labile Boc deprotection (TFA or HCl) can be performed at the optimal stage of the synthetic sequence to reveal the free indole NH, which is required for the final pharmacophore in intraocular pressure-lowering agents per US 6,310,086 [2]. 1-Boc-indole (CAS 75400-67-8, lacking the 2-substituent) is commercially available but would require additional synthetic steps to install the trifluoro-hydroxyethyl group, which involves challenging C-2 functionalization of a protected indole [3].

Synthetic methodology Protecting group strategy Process chemistry

Optimal Application Scenarios for tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Intraocular Pressure-Lowering Indole Derivatives (Glaucoma Drug Candidates)

The target compound serves as the direct, step-economical precursor to the pivaloyloxy-indole derivatives claimed in US Patent 6,310,086 for the treatment of glaucoma and ocular hypertension [1]. The N-Boc protecting group enables late-stage deprotection to reveal the free indole NH required for the pharmacophore, while the secondary alcohol is the mandated site for pivaloylation when the 2-substituent is a 2,2,2-trifluoroethyl group. Substituting the ketone analog (CAS 1402148-99-5) would require an additional reduction step with associated yield loss and chiral information loss. Starting from the unprotected indole introduces competing N-acylation during pivaloylation, reducing regioselectivity and yield. The ≥98% purity specification ensures that the active pharmaceutical ingredient (API) synthetic route meets stringent impurity control requirements.

Fragment-Based Drug Discovery (FBDD) Screening Libraries Featuring Fluorinated Indole Cores

The presence of the compound as a ligand (identified by matching molecular formula C15H16F3NO3) in PDB entry 8BSQ confirms its relevance as a protein-binding fragment [2]. The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe for fragment screening and binding affinity measurements, while the indole core engages aromatic protein residues. Compared to saturated analogs (pyrrolidine, piperidine), the indole scaffold offers enhanced shape complementarity to flat binding sites and higher hit rates in kinase and GPCR fragment screens, as supported by the privileged scaffold literature [3].

Enantioselective Synthesis via Chiral Alcohol Resolution or Asymmetric Induction

The chiral secondary alcohol at the α-position of the trifluoromethyl group provides a handle for enantioselective synthesis strategies [4]. The target compound can be resolved into (R) and (S) enantiomers via chiral HPLC or enzymatic resolution, enabling the preparation of enantiopure indole derivatives. This chiral center is absent in the trifluoroacetyl ketone analog (CAS 1402148-99-5), which is achiral at this position. For medicinal chemistry programs where stereochemistry at the hydroxyethyl carbon is pharmacologically relevant (as suggested by the (R) configuration specified in US 6,310,086), the alcohol building block is the mandatory starting point.

Late-Stage Diversification and Parallel Library Synthesis in Medicinal Chemistry

The alcohol functional group supports at least four direct derivatization pathways (esterification, etherification, sulfonation/displacement, oxidation) without requiring prior functional group interconversion [5]. This enables parallel library synthesis of diverse indole derivatives from a single building block, accelerating SAR exploration. The ambient storage stability simplifies compound management in automated liquid-handling systems, reducing the risk of precipitation or degradation during library production runs. In contrast, the refrigerated trifluoroacetyl analog introduces logistical constraints and potential moisture sensitivity that complicate automated workflows.

Quote Request

Request a Quote for tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.